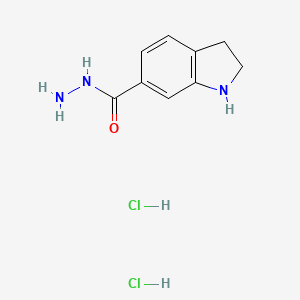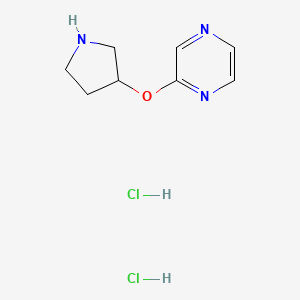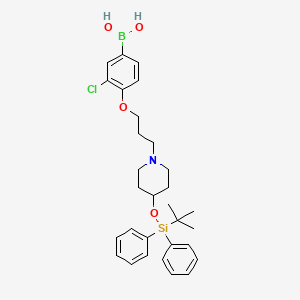![molecular formula C12H9Cl2F3N2O2S B1408331 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide CAS No. 1858251-13-4](/img/structure/B1408331.png)
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide
Übersicht
Beschreibung
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C12H9Cl2F3N2O2S and its molecular weight is 373.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regioselectivity in Chemical Reactions
- Study 1 : Research on N-(polychloroethylidene)-sulfonamides reacting with 1H-pyrrole and 1-methyl-1H-pyrrole showed how these compounds form various derivatives. This study is significant in understanding the reaction patterns and regioselectivity in the creation of compounds related to 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide (Rozentsveig et al., 2008).
Synthesis and Application in Antimicrobial Agents
- Study 2 : The sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile was studied, leading to a direct synthesis of various sulfonamide derivatives. These findings are crucial for synthesizing compounds with potential antimicrobial properties (Janosik et al., 2006).
Synthesis of Sulfonates and Sulfonamides
- Study 3 : A study focused on synthesizing new sulfonates and sulfonamides, which are important in various chemical and pharmaceutical applications. This research contributes to the broader understanding of how derivatives of the target compound can be synthesized and applied (Shahrisa et al., 2010).
Anticancer Applications
- Study 4 : Research on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide highlights its potential as an anticancer agent. This study indicates the pharmaceutical potential of compounds related to this compound in treating cancer (Redda et al., 2011).
Synthesis of Novel Heterocycles
- Study 5 : A study on the one-pot three-component synthesis of novel heterocycles in aqueous media, including derivatives of the target compound, demonstrated their potential antimicrobial activity. This suggests the compound's role in developing new antimicrobial agents (Akbari et al., 2022).
Wirkmechanismus
Target of Action
The compound, also known as 1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-N-METHYLPYRROLE-2-SULFONAMIDE, is a broad-spectrum insecticide . It primarily targets the GABA A receptors and glutamate-gated chloride (GluCl) channels in insects . These targets play a crucial role in the functioning of the insect’s central nervous system .
Mode of Action
The compound disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage causes hyperexcitation of the contaminated insects’ nerves and muscles .
Biochemical Pathways
The compound affects the biochemical pathways related to the functioning of the insect’s central nervous system . By blocking the GABA A receptor and GluCl channels, it disrupts the normal functioning of these pathways, leading to hyperexcitation of the insect’s nerves and muscles . The downstream effects of this disruption can lead to the death of the insect .
Result of Action
The result of the compound’s action is the hyperexcitation of the contaminated insects’ nerves and muscles, which can lead to the death of the insect . It is effective against a variety of insects, including plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, sunlight can slightly degrade the compound . . Therefore, these factors should be considered when using the compound for insect control.
Biochemische Analyse
Biochemical Properties
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with ethyl acetoacetate to form complex derivatives . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to have selective toxicity against certain insect cells, which suggests its potential use in pest control . The compound’s impact on gene expression and cellular metabolism can lead to significant changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, which in turn affects cellular processes . These binding interactions are crucial for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although it may degrade under certain conditions . Understanding these temporal effects is essential for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its biochemical activity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization . These interactions determine the compound’s accumulation in different cellular compartments and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in various cellular processes.
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPEFKGLZKCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137702 | |
| Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-13-4 | |
| Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)




![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)

